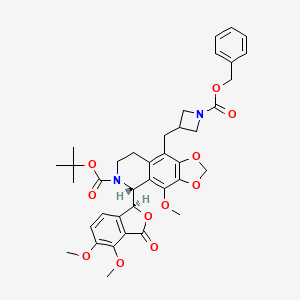

Anticancer agent 184

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C38H42N2O11 |

|---|---|

Molecular Weight |

702.7 g/mol |

IUPAC Name |

tert-butyl (5R)-5-[(1S)-4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl]-4-methoxy-9-[(1-phenylmethoxycarbonylazetidin-3-yl)methyl]-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline-6-carboxylate |

InChI |

InChI=1S/C38H42N2O11/c1-38(2,3)51-37(43)40-15-14-23-25(16-22-17-39(18-22)36(42)47-19-21-10-8-7-9-11-21)31-34(49-20-48-31)33(46-6)27(23)29(40)30-24-12-13-26(44-4)32(45-5)28(24)35(41)50-30/h7-13,22,29-30H,14-20H2,1-6H3/t29-,30+/m1/s1 |

InChI Key |

LLIJHERMNDDDKO-IHLOFXLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3)CC6CN(C6)C(=O)OCC7=CC=CC=C7 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Prostaglandin Reductase 1 (PTGR1) as a Predictive Biomarker for LP-184 Sensitivity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

LP-184 is a novel, tumor-site activated small molecule prodrug of the acylfulvene class with potent anticancer activity across a range of solid tumors.[1][2][3] Its efficacy is fundamentally linked to its bioactivation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][4] Elevated expression of PTGR1 is frequently observed in various cancer types, providing a targeted therapeutic window. This document provides a comprehensive technical overview of the mechanism of action of LP-184, the critical role of PTGR1 as a predictive biomarker for its sensitivity, and the experimental methodologies used to validate this relationship. The central thesis is that PTGR1 expression levels are strongly correlated with LP-184 cytotoxicity, making it an indispensable biomarker for patient selection and stratification in clinical development.

LP-184: Mechanism of Action and Bioactivation by PTGR1

LP-184 is an alkylating agent that functions as a prodrug, meaning it is administered in an inactive form and requires conversion within the body to exert its therapeutic effect. The bioactivation of LP-184 is catalyzed by the NADPH-dependent oxidoreductase activity of PTGR1.

Mechanism Steps:

-

Prodrug Activation: Within cancer cells expressing sufficient levels of PTGR1, the enzyme metabolizes LP-184, opening its cyclopropyl ring. This conversion generates a highly reactive electrophilic metabolite.

-

DNA Alkylation: The activated form of LP-184 then covalently binds to and alkylates DNA, preferentially at the N3-adenine position.

-

Induction of DNA Damage: This DNA adduct formation leads to double-strand breaks (DSBs), which are highly cytotoxic lesions.

-

Synthetic Lethality: The cytotoxicity of LP-184 is significantly enhanced in tumors with pre-existing deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER). Cancer cells with mutations in genes like BRCA1/2, ATM, or ERCC3/4 are unable to efficiently repair the LP-184-induced DSBs, leading to apoptosis and cell death. This creates a synthetic lethal relationship, where the combination of DDR deficiency and LP-184 exposure is selectively lethal to cancer cells while sparing normal cells with intact DDR pathways.

The activation of LP-184 is critically dependent on PTGR1; in the absence of the enzyme, the drug remains largely inert, and its anti-tumor effects are abrogated.

References

LP-184: A Technical Guide to its Molecular Structure, Chemical Properties, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-184 is a next-generation acylfulvene, a class of anti-cancer agents known for their unique mechanism of action involving DNA alkylation. This small molecule prodrug is distinguished by its targeted activation within tumor cells by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors. Following intracellular activation, LP-184 becomes a potent DNA alkylating agent, forming adducts that lead to irreparable DNA damage, cell cycle arrest, and apoptosis. This targeted activation mechanism, coupled with its efficacy in tumors harboring DNA damage repair (DDR) deficiencies, positions LP-184 as a promising candidate for precision oncology. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and preclinical pharmacology of LP-184, including detailed experimental protocols and a summary of its mechanism of action.

Molecular Structure and Chemical Properties

LP-184, with the chemical name (R)-N-((1-hydroxy-6'-methyl-7'-oxo-6',7'-dihydrospiro[cyclopropane-1,5'-inden]-3'-yl)methyl)-N-hydroxyurea, is a synthetic small molecule. Its core structure is based on the acylfulvene scaffold, which is derived from the fungal toxin illudin S.

| Property | Value | Reference |

| Molecular Formula | C16H20N2O4 | [1] |

| Molecular Weight | 304.34 g/mol | [1] |

| CAS Number | 924835-67-6 | [1] |

| Appearance | Solid, light yellow to yellow | [1] |

| SMILES | CC(C1(CC1)--INVALID-LINK--(C2=O)C)=C3C2=CC(C)=C3CN(O)C(N)=O | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Mechanism of Action

The anti-cancer activity of LP-184 is contingent on its bioactivation within tumor cells. This process is primarily mediated by the enzyme Prostaglandin Reductase 1 (PTGR1).

As depicted in Figure 1, LP-184 enters the tumor cell and is converted to its active, electrophilic form by PTGR1. This activated intermediate then covalently binds to DNA, primarily forming adducts in the minor groove. The formation of these DNA adducts disrupts critical cellular processes such as DNA replication and transcription, leading to the generation of DNA double-strand breaks (DSBs). In cancer cells with deficiencies in DNA damage repair (DDR) pathways, such as homologous recombination (HR) or nucleotide excision repair (NER), the accumulation of these DSBs is particularly cytotoxic, leading to cell cycle arrest and apoptosis. This synthetic lethal interaction makes LP-184 particularly effective against tumors with specific genetic vulnerabilities.

Preclinical Efficacy

In Vitro Activity

LP-184 has demonstrated potent cytotoxic activity across a broad range of cancer cell lines, with IC50 values often in the nanomolar range.

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| HT29 | Colon | 0.68 (GI50) | |

| OVCAR-3 | Ovarian | 0.6 (GI50) | |

| AsPC-1 | Pancreatic | 16 (GI50) | |

| PC-3 | Prostate | 0.14 (GI50) | |

| Glioblastoma Cell Lines | Glioblastoma | ~0.022 - 0.310 (IC50) | |

| Non-Small Cell Lung Cancer (19 lines) | NSCLC | 0.045 - 1.805 (IC50) |

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the anti-tumor efficacy of LP-184.

| Tumor Model | Dosing | Outcome | Reference |

| MV522 Tumors (Mice) | 7.5 and 10 mg/kg, i.p., 21 days | Potent anti-tumor activity, producing 4/6 and 5/5 partial responses, respectively. | |

| Glioblastoma Xenografts (Mice) | 4 mg/kg, i.v. | Induced regression of xenografts and prolonged survival. | |

| TNBC PDX Models (Mice) | Not specified | Complete, durable tumor regression. |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol describes a common method for assessing the cytotoxic effects of LP-184 on cancer cell lines.

Methodology:

-

Cancer cells are seeded in 96-well plates at a density of 4,000–20,000 cells per well and incubated for 24 hours.

-

LP-184 is serially diluted in DMSO and then further diluted in cell culture medium before being added to the cells. The final DMSO concentration is maintained at a constant 0.3% (v/v).

-

Cells are incubated with LP-184 for 72 hours.

-

CellTiter-Glo® One Solution Assay reagent is added to each well, and the plates are shaken for 2 minutes to induce cell lysis.

-

After a 20-minute incubation at room temperature, luminescence is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Study

This protocol provides a general outline for evaluating the anti-tumor efficacy of LP-184 in a mouse xenograft model.

Methodology:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: LP-184 is administered to the treatment group via a specified route (e.g., intravenous injection) and schedule. The control group receives a vehicle control.

-

Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors are excised and weighed. For survival studies, mice are monitored until a predetermined endpoint.

DNA Double-Strand Break (DSB) Detection (STRIDE Assay)

The SensiTive Recognition of Individual DNA Ends (STRIDE) assay can be utilized to quantify the induction of DSBs by LP-184.

Methodology:

-

Cells are treated with LP-184 or a vehicle control for a specified time.

-

Cells are fixed and subjected to the dSTRIDE procedure.

-

DSB foci are detected and quantified using fluorescence microscopy and algorithmic analysis.

-

Counterstaining with markers like DAPI and γH2AX is often performed to visualize nuclei and co-localize DNA damage, respectively.

Pharmacokinetics

Pharmacokinetic studies in mice have shown that LP-184 can cross the blood-brain barrier. Following a single intravenous bolus of 4 mg/kg, favorable brain-to-plasma and tumor-to-plasma area under the curve (AUC) ratios were observed. A phase 1a clinical trial in patients with advanced solid tumors demonstrated a favorable safety and pharmacokinetic profile, with therapeutic concentrations achieved at doses of 0.25 mg/kg and above.

| Parameter | Tissue | Value | Reference |

| AUCbrain/plasma | - | 0.11 | |

| Cmax (brain) | Brain | 839 nmol/L | |

| AUCtumor/plasma | - | 0.2 | |

| Cmax (tumor) | Tumor | 2,530 nmol/L |

Synthesis and Analytical Characterization

Detailed information regarding the synthesis of LP-184 is primarily available in patent literature. One cited method refers to the synthesis of the (-) and (+) enantiomers of hydroxyurea methylacylfulvene via chiral chromatography. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation would be employed for its characterization.

Conclusion

LP-184 is a promising preclinical anti-cancer agent with a well-defined mechanism of action that leverages the specific biochemical environment of tumor cells. Its targeted activation by PTGR1 and its synthetic lethal interaction with DDR-deficient cancers provide a strong rationale for its continued development in a precision oncology setting. The data summarized in this guide highlight its potent in vitro and in vivo activity and provide a foundation for further investigation into its clinical potential. The detailed experimental protocols offer a starting point for researchers aiming to evaluate LP-184 in various cancer models. Future research will likely focus on further elucidating its resistance mechanisms and exploring rational combination therapies to enhance its therapeutic efficacy.

References

In Vitro Cytotoxicity of LP-184 in Pancreatic Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-184 is a novel, synthetically lethal small molecule demonstrating significant preclinical anticancer activity in pancreatic ductal adenocarcinoma (PDAC). This document provides a comprehensive technical overview of the in vitro cytotoxicity of LP-184 in pancreatic cancer cell lines. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for reproducing pivotal experiments, and provides visual representations of the core biological pathways and experimental workflows.

Introduction: The Challenge of Pancreatic Cancer and the Emergence of LP-184

Pancreatic cancer remains one of the most lethal malignancies, with a 5-year survival rate in the single digits. The intrinsic resistance of pancreatic tumors to conventional chemotherapies necessitates the development of novel therapeutic agents that can exploit specific molecular vulnerabilities. LP-184, a next-generation acylfulvene analog, has emerged as a promising candidate. It is a prodrug that undergoes tumor-specific activation, leading to targeted DNA damage and subsequent cell death, particularly in tumors with deficiencies in DNA damage repair (DDR) pathways.[1][2][3]

Mechanism of Action: A Targeted Approach

The cytotoxicity of LP-184 is contingent on two key factors: the expression of Prostaglandin Reductase 1 (PTGR1) and the presence of defects in DNA damage repair pathways within cancer cells.[1][2]

-

Tumor-Specific Activation by PTGR1: LP-184 is inactive upon administration. Its conversion to a potent DNA alkylating agent is catalyzed by the oxidoreductase enzyme PTGR1. A strong correlation has been observed between the expression levels of PTGR1 in cancer cell lines and their sensitivity to LP-184. Notably, approximately 35-40% of pancreatic cancer transcriptomes show elevated PTGR1 expression, suggesting a significant patient population that could benefit from this therapy.

-

Synthetic Lethality in DDR-Deficient Tumors: Once activated, the LP-184 metabolite forms covalent adducts with DNA, inducing DNA damage. In healthy cells, robust DNA repair mechanisms, such as the Homologous Recombination (HR) and Nucleotide Excision Repair (NER) pathways, can mitigate this damage. However, a significant subset of pancreatic cancers harbor mutations in genes essential for these repair pathways (e.g., BRCA1, BRCA2, ATM, ATR, ERCC genes). In these DDR-deficient cancer cells, the DNA damage induced by LP-184 is irreparable, leading to cell cycle arrest, apoptosis, and potent tumor cell killing. This concept of "synthetic lethality," where a deficiency in one pathway (DDR) renders a cell hypersensitive to the inhibition of another (via LP-184-induced DNA damage), forms the foundation of LP-184's therapeutic strategy.

Below is a diagram illustrating the proposed mechanism of action of LP-184.

Caption: LP-184 is converted by PTGR1 to an active metabolite that damages DNA, leading to apoptosis in DDR-deficient cancer cells.

Quantitative Data: In Vitro Cytotoxicity

Preclinical studies have consistently demonstrated the potent cytotoxicity of LP-184 in various pancreatic cancer cell lines, with IC50 values typically in the nanomolar range. The sensitivity to LP-184 is significantly enhanced in cell lines with known DDR deficiencies.

Table 1: IC50 Values of LP-184 in Pancreatic Cancer Cell Lines

| Pancreatic Cancer Cell Line | DDR Gene Status | LP-184 IC50 (nM) | Reference |

| Capan-1 | BRCA2 mutant | 114 - 182 | |

| Hs766t | ATR mutant | 114 - 182 | |

| Panc 03.27 | Not Specified | 114 - 182 | |

| BxPC-3 | Not Specified | 114 - 182 | |

| HPNE (Normal Pancreatic Epithelial) | Wild-Type | 670 |

Table 2: IC50 Values of LP-184 in Patient-Derived Xenograft (PDX) Ex Vivo Cultures

| PDX Model | DDR Gene Status | LP-184 IC50 (nM) | Reference |

| CTG-1522 | ATR I774fs | < 50 | |

| CTG-1643 | BRCA1 Q1460fs | < 50 | |

| Various HR-deficient models | HR deficiency | 45 - 270 |

These data highlight that pancreatic tumors with deficiencies in DNA damage repair were approximately two times more sensitive to LP-184.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the in vitro cytotoxicity of LP-184.

Cell Viability and Cytotoxicity Assay (MTT/CellTiter-Glo®)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of LP-184.

-

Cell Culture: Pancreatic cancer cell lines (e.g., Capan-1, Hs766t, Panc 03.27) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: LP-184 is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The medium in the wells is replaced with the drug-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used for the drug dilutions.

-

Incubation: Plates are incubated for 72-96 hours.

-

Viability Assessment:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is read at 570 nm using a microplate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well, the plate is shaken for 2 minutes to induce cell lysis, and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is measured using a luminometer.

-

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control wells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

CRISPRi-mediated PTGR1 Knockdown

This protocol is used to validate the dependency of LP-184 cytotoxicity on PTGR1 expression.

-

gRNA Design: Guide RNAs (gRNAs) targeting the promoter region of the PTGR1 gene are designed using online tools (e.g., CHOPCHOP).

-

Vector Construction: The designed gRNA sequences are cloned into a lentiviral vector co-expressing dCas9-KRAB (a catalytically dead Cas9 fused to a transcriptional repressor domain) and a selection marker (e.g., puromycin resistance).

-

Lentivirus Production: The lentiviral vector, along with packaging and envelope plasmids, is transfected into HEK293T cells to produce lentiviral particles.

-

Transduction: Pancreatic cancer cells (e.g., Panc 03.27, Capan-1) are transduced with the lentiviral particles.

-

Selection: Transduced cells are selected with puromycin to generate a stable cell line with repressed PTGR1 expression.

-

Validation: The knockdown of PTGR1 is confirmed at both the mRNA level (by RT-qPCR) and the protein level (by Western blot).

-

Functional Assay: The PTGR1-knockdown and control (non-targeting gRNA) cells are then subjected to the cell viability assay with LP-184 as described in section 4.1 to assess changes in drug sensitivity. A significant increase in the IC50 value for LP-184 in the knockdown cells validates the dependency on PTGR1.

Western Blot for DNA Damage Markers

This protocol is used to detect the induction of DNA damage by LP-184.

-

Cell Treatment and Lysis: Pancreatic cancer cells are treated with LP-184 (at a concentration around the IC50 value) for various time points (e.g., 0, 6, 12, 24 hours). After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) and then incubated overnight at 4°C with a primary antibody against a DNA damage marker, typically phosphorylated histone H2AX (γH2AX). An antibody against a loading control (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An increased γH2AX signal in LP-184-treated cells indicates the induction of DNA double-strand breaks.

Mandatory Visualizations: Workflows and Pathways

Experimental Workflow for Determining LP-184 Cytotoxicity

The following diagram outlines the general workflow for assessing the in vitro efficacy of LP-184.

Caption: A streamlined workflow for assessing the cytotoxic effects of LP-184 on pancreatic cancer cell lines.

Logical Relationship for PTGR1 Validation via CRISPRi

This diagram illustrates the logical flow for confirming PTGR1's role in LP-184's mechanism.

Caption: A logical diagram showing the experimental steps to validate the essential role of PTGR1 in LP-184's efficacy.

Conclusion

The in vitro data strongly support the continued development of LP-184 as a targeted therapy for pancreatic cancer. Its unique mechanism of action, involving tumor-specific activation by PTGR1 and synthetic lethality in DDR-deficient cells, provides a clear rationale for patient selection and biomarker development. The potent, nanomolar cytotoxicity observed in pancreatic cancer cell lines and patient-derived models underscores its potential to address the significant unmet medical need in this disease. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic promise. A first-in-human, Phase 1A trial has been initiated to evaluate the safety and tolerability of LP-184 in patients with advanced solid tumors, including pancreatic cancer.

References

- 1. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]

- 3. targetedonc.com [targetedonc.com]

Preclinical Evaluation of LP-184 in Patient-Derived Xenografts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of LP-184, a novel acylfulvene prodrug, with a specific focus on its assessment in patient-derived xenograft (PDX) models. LP-184 is a tumor-activated DNA alkylating agent showing significant promise in solid tumors with specific molecular signatures. This document details the experimental methodologies, summarizes key quantitative data from various preclinical studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to LP-184

LP-184 is a next-generation, small-molecule acylfulvene analog that functions as a prodrug.[1] Its mechanism of action relies on its activation by the enzyme Prostaglandin Reductase 1 (PTGR1), which is often overexpressed in a variety of solid tumors compared to normal tissues.[2] Upon activation, LP-184 becomes a potent alkylating agent that covalently binds to DNA, primarily at N3-adenine, leading to double-strand breaks.[3] This induction of DNA damage is particularly effective in tumors with deficiencies in DNA Damage Repair (DDR) pathways, such as those with mutations in Homologous Recombination (HR) genes like BRCA1 and BRCA2.[1][2] This creates a synthetic lethal interaction, where the drug selectively kills cancer cells that have lost the ability to repair the specific type of DNA damage it inflicts.

Data Presentation: Efficacy of LP-184 in Patient-Derived Xenograft (PDX) Models

The preclinical efficacy of LP-184 has been evaluated in a range of PDX models, demonstrating significant anti-tumor activity. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of LP-184 in Triple-Negative Breast Cancer (TNBC) PDX Models

| PDX Model | Key Genetic Alteration(s) | LP-184 Dosing Regimen | Outcome | Tumor Growth Inhibition (TGI) | Reference |

| 10 HRD+ TNBC Models | HRD score > 50, BRCA1/2 LOH | 4 mg/kg, i.v., (q2d x 5 then 7 days off) x 2 | Complete and durable regression | 107-141% | |

| HBCx-10 | BRCA2-mutated | 4 mg/kg, i.v., days 1 & 8 | Tumor growth inhibition | Not specified | |

| HBCx-28 | BRCA1-mutated | 4 mg/kg, i.v., days 1, 4, 8, & 11 | Tumor growth inhibition | Not specified | |

| HBCx-24 | PARPi resistant | 4 mg/kg, i.v., days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24 | Tumor regression | Not specified | |

| T168 | PARPi sensitive | 4 mg/kg, i.v., days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24 | Tumor regression | Not specified |

Table 2: In Vivo Efficacy of LP-184 in Pancreatic Cancer PDX Models

| PDX Model | Key Genetic Alteration(s) | LP-184 Dosing Regimen | Outcome | Tumor Growth Inhibition (TGI) | Reference |

| CTG-1522 | ATR frameshift mutation | Two cycles of 4 mg/kg i.v. on days 0, 2, 4, 6, 8, 16, 18, 20, 22, 24 | Marked tumor growth inhibition | 140% | |

| CTG-1643 | BRCA1 frameshift mutation | Single agent LP-184 | Complete and durable tumor regression | 112% | |

| In-vivo mouse model | Not specified | 3 mg/kg, once weekly for 8 weeks | >90% tumor shrinkage | 146-fold smaller than untreated |

Table 3: In Vivo Efficacy of LP-184 in Glioblastoma (GBM) PDX and Xenograft Models

| Xenograft Model | Model Type | LP-184 Dosing Regimen | Outcome | Tumor Growth Inhibition (TGI) / Survival | Reference |

| M1123 | Subcutaneous PDX | 4 mg/kg, i.v. | Tumor regression | >106% TGI | |

| U87 | Subcutaneous | 4 mg/kg, i.v. | >85% reduction in tumor volume | >106% TGI | |

| U87 | Orthotopic (Intracranial) | Single cycle | Statistically significant extension of median overall survival (42 vs. 33 days, p < 0.0001) | Not applicable | |

| M1123 | Orthotopic (Intracranial) | 4 mg/kg, i.v. | Prolonged survival | Not specified |

Table 4: Ex Vivo Efficacy of LP-184 in PDX Models

| Cancer Type | Number of PDX Models | Key Genetic Alteration(s) | Outcome | IC50 Range | Reference |

| Pancreatic Cancer | 5 | Not specified | Significant reduction of cancer cells and growth | 45-270 nM | |

| PDAC, Prostate, NSCLC | Not specified | DDR mutations | Significantly lower IC50 in DDR-mutant models | < 50 nM in some PDAC models |

Table 5: Pharmacokinetics of LP-184 in Mice with GBM Xenografts

| Parameter | Value | Reference |

| Brain Cmax | 839 nmol/L | |

| Tumor Cmax | 2,530 nmol/L | |

| AUCbrain/plasma ratio | 0.11 | |

| AUCtumor/plasma ratio | 0.2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preclinical evaluation of LP-184 in PDX models.

Patient-Derived Xenograft (PDX) Model Establishment and Maintenance

-

Tumor Tissue Implantation: Freshly obtained human tumor tissue from consenting patients is sectioned into small fragments (approximately 20-30 mm³).

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice, 5-6 weeks old) are used to prevent graft rejection.

-

Subcutaneous Implantation: Tumor fragments are surgically implanted into the flank of the mice. For some cancer types like breast cancer, Matrigel may be used to support initial tumor growth.

-

Orthotopic Implantation (Glioblastoma):

-

For glioblastoma models, a single-cell suspension of the PDX tumor is prepared.

-

Mice are anesthetized and placed in a stereotactic frame.

-

A small burr hole is drilled in the skull, and tumor cells (e.g., 1x10⁵ cells in 2 µL) are injected into the appropriate brain region (e.g., cerebral cortex).

-

-

Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers for subcutaneous models (Volume = (length x width²)/2). For orthotopic models, tumor progression can be monitored using non-invasive imaging techniques or by observing clinical signs.

-

Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.

In Vivo Drug Efficacy Studies

-

Animal Grouping: Once PDX tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

-

LP-184 Formulation and Administration: LP-184 is formulated in a vehicle solution (e.g., saline/0.5% ethanol). Administration is typically performed via intravenous (i.v.) or intraperitoneal (i.p.) injection. Dosing schedules vary depending on the study but have included regimens such as 4 mg/kg i.v. on various schedules (e.g., every other day for 5 doses followed by a rest period).

-

Tumor Volume Measurement: Tumor volumes are measured at regular intervals (e.g., twice a week) throughout the study.

-

Body Weight and Health Monitoring: The general health and body weight of the mice are monitored to assess drug toxicity. A transient weight loss of less than 5% has been reported with LP-184 treatment.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or for survival studies, when mice show signs of distress.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment. For survival studies, Kaplan-Meier curves are generated and statistical analysis is performed to compare survival between groups.

Ex Vivo Drug Sensitivity Assay on PDX Tumor Fragments

-

PDX Tumor Harvesting and Processing: Freshly harvested PDX tumors are dissociated into small fragments or a single-cell suspension.

-

Plating: Dissociated tumor fragments or cells are plated in multi-well plates (e.g., 96-well plates).

-

Drug Treatment: LP-184 is added to the wells at a range of concentrations (e.g., 5 nM to 36 µM) and incubated for a specified period (e.g., 5 days).

-

Cell Viability Quantification: Cell viability is quantified using a luminescent cell viability assay such as CellTiter-Glo. This assay measures ATP levels, which correlate with the number of viable cells.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) of LP-184 for each PDX model.

Pharmacokinetic Studies

-

Animal Model: Mice bearing GBM xenografts are used.

-

LP-184 Administration: A single intravenous bolus of LP-184 (e.g., 4 mg/kg) is administered.

-

Sample Collection: At various time points post-injection, blood, brain, and tumor tissues are collected from cohorts of mice.

-

Drug Concentration Analysis: The concentration of LP-184 in plasma, brain, and tumor homogenates is determined using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax) and area under the curve (AUC) are calculated for each tissue type. The brain/plasma and tumor/plasma AUC ratios are determined to assess the drug's ability to penetrate the central nervous system and accumulate in the tumor.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action of LP-184

Caption: Mechanism of action of LP-184.

Experimental Workflow for Preclinical Evaluation of LP-184 in PDX Models

Caption: Preclinical evaluation workflow for LP-184 in PDX models.

References

- 1. LP-184, a Novel Acylfulvene Molecule, Exhibits Anticancer Activity against Diverse Solid Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conditional Dependency of LP-184 on Prostaglandin Reductase 1 is Synthetic Lethal in Pancreatic Cancers with DNA Damage Repair Deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy of LP-184, a Tumor Site Activated Synthetic Lethal Therapeutic, in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Anticancer Agent 184

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Anticancer Agent 184 is a fictional compound created for illustrative purposes within this guide. The data, protocols, and pathways presented are representative of a class of tyrosine kinase inhibitors and are intended to serve as a technical example.

Introduction

This compound is an investigational, orally bioavailable small molecule inhibitor of the BCR-ABL tyrosine kinase. It also demonstrates potent inhibitory activity against c-KIT and platelet-derived growth factor receptor alpha (PDGFRA). By selectively targeting these key oncogenic drivers, Agent 184 represents a promising therapeutic strategy for specific hematological malignancies and solid tumors. This document provides a comprehensive overview of its preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value (Mean ± SD) | Units |

| Oral Bioavailability (F%) | 75 ± 8 | % |

| Time to Maximum Concentration (Tmax) | 2.0 ± 0.5 | hours |

| Maximum Concentration (Cmax) | 3.2 ± 0.7 | µg/mL |

| Area Under the Curve (AUC0-inf) | 28.5 ± 4.1 | µg·h/mL |

| Elimination Half-life (t1/2) | 18.5 ± 2.3 | hours |

| Volume of Distribution (Vd) | 2.5 ± 0.4 | L/kg |

| Clearance (CL) | 0.15 ± 0.03 | L/h/kg |

| Plasma Protein Binding | 95 ± 2 | % |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its inhibition of target kinases, leading to the downstream suppression of tumor cell proliferation and survival.

Table 2: In Vitro Potency of this compound against Target Kinases

| Target Kinase | IC50 (nM) | Assay Type |

| BCR-ABL | 15 ± 3 | Cell-based Phosphorylation Assay |

| c-KIT | 45 ± 9 | Biochemical Kinase Assay |

| PDGFRA | 60 ± 11 | Biochemical Kinase Assay |

Experimental Protocols

Pharmacokinetic Analysis in Rodents

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per time point).

-

Dosing: A single oral gavage of 10 mg/kg of this compound formulated in 0.5% methylcellulose.

-

Sample Collection: Blood samples (approx. 200 µL) were collected via the tail vein at 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration.

-

Sample Processing: Plasma was isolated by centrifugation at 2000 x g for 10 minutes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Cell-based BCR-ABL Phosphorylation Assay

Objective: To measure the in vitro potency of this compound in inhibiting BCR-ABL autophosphorylation.

Methodology:

-

Cell Line: K562 chronic myeloid leukemia cells, which endogenously express the BCR-ABL fusion protein.

-

Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound for 2 hours.

-

Lysis: Cells were lysed, and total protein concentration was determined using a BCA assay.

-

ELISA: A sandwich ELISA was used to quantify the levels of phosphorylated BCR-ABL (pBCR-ABL) and total BCR-ABL.

-

Data Analysis: The ratio of pBCR-ABL to total BCR-ABL was calculated, and the IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.

Visualizations

Caption: Signaling pathways inhibited by this compound.

Caption: Preclinical experimental workflow for this compound.

Caption: Drug development logical flow for this compound.

LP-184: A Technical Whitepaper on Early-Stage Clinical and Preclinical Findings

This document provides a detailed overview of the novel anti-cancer agent LP-184, focusing on its mechanism of action, preclinical efficacy, and the results from its early-stage clinical development. LP-184 is a next-generation, tumor-site activated acylfulvene-derived prodrug with a potent DNA alkylating capacity.

Mechanism of Action

LP-184 is a small molecule prodrug that requires activation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1)[1][2][3]. PTGR1 is frequently overexpressed in a variety of solid tumors compared to normal tissues[2]. Upon activation, LP-184's active metabolite covalently binds to DNA, primarily at the N3-adenine position, which leads to the formation of DNA adducts and subsequent double-strand breaks[1].

The anti-tumor activity of LP-184 is particularly pronounced in cancer cells with deficiencies in DNA Damage Repair (DDR) pathways, such as Homologous Recombination (HR) deficiency. This creates a synthetic lethal interaction: the cancer cells, unable to repair the DNA damage induced by LP-184, undergo apoptosis. This targeted approach suggests a potential for high efficacy in tumors with specific genetic backgrounds, including mutations in genes like BRCA1, BRCA2, ATM, and CHK2.

Preclinical Studies

Extensive preclinical research has demonstrated LP-184's potent anticancer activity across a range of solid tumor models, particularly those with deficiencies in DNA damage repair pathways.

LP-184 has shown nanomolar potency in various cancer cell lines. Its efficacy is notably higher in cells with deficient HR components. For instance, depleting BRCA2 or ATM in cancer cells increased sensitivity to LP-184 by up to 12-fold. In studies on glioblastoma (GBM), LP-184 inhibited the viability of multiple GBM cell isolates, including those resistant to the standard-of-care temozolomide.

| Cell Line/Model | Cancer Type | Key Genetic Feature | IC50 (approx.) | Reference |

| DLD1-BRCA2 KO | Colon Cancer | BRCA2 Knockout | ~12-fold lower than WT | |

| Various NSCLC Lines | Non-Small Cell Lung Cancer | Various (incl. KEAP1 mut) | 45 - 1805 nM (Median: 371 nM) | |

| GBM Cell Isolates | Glioblastoma | Temozolomide-resistant | 22 - 310 nmol/L |

In vivo studies using patient-derived xenograft (PDX) models have confirmed the significant anti-tumor activity of LP-184. The drug achieved complete and durable tumor regression in 10 PDX models of HRD triple-negative breast cancer (TNBC), including models resistant to PARP inhibitors. In glioblastoma models, systemic administration of LP-184 led to the regression of GBM xenografts and prolonged the survival of mice with orthotopic tumors.

Pharmacokinetic studies in mice with GBM xenografts revealed favorable brain and tumor penetration. The area under the curve (AUC) ratios were 0.11 for brain-to-plasma and 0.2 for tumor-to-plasma, with maximum concentrations in the brain (Cmax = 839 nmol/L) and tumor (Cmax = 2,530 nmol/L) reaching levels well above the in vitro IC50 concentrations.

-

Cell Viability Assays: The half-maximal inhibitory concentration (IC50) of LP-184 was determined using 72-hour cell viability assays. For example, the colon cancer cell line DLD1 and its isogenic BRCA2 knockout counterpart were treated with varying concentrations of LP-184 to assess sensitivity.

-

DNA Damage Analysis: To confirm the mechanism of action, DNA double-strand breaks were quantified. The colon cancer cell line DLD1 and its BRCA2 knockout were treated with 400 nmol/L LP-184 for 24 hours, followed by analysis to measure the extent of DNA damage.

-

Animal Models: Efficacy in vivo was evaluated using patient-derived xenograft (PDX) models. For glioblastoma studies, LP-184's effects on xenograft growth and animal survival were determined in mice bearing orthotopic tumors. Pharmacokinetics and CNS bioavailability were also assessed in these models.

Phase 1a Clinical Trial (NCT05933265)

The first-in-human Phase 1a trial of LP-184 was an open-label, multicenter, non-randomized dose-escalation study designed to evaluate the drug in patients with advanced, relapsed, or refractory solid tumors.

-

Primary Objectives: To evaluate the safety, tolerability, determine the maximum tolerated dose (MTD), and establish the recommended Phase 2 dose (RP2D) of LP-184.

-

Secondary Objectives: To characterize the pharmacokinetics (PK) of LP-184 and to assess its preliminary anti-tumor activity.

-

Patient Population: 63-65 patients with advanced solid tumors, including glioblastoma (GBM), who had exhausted standard therapeutic options.

-

Dosing Schedule: LP-184 was administered as an intravenous infusion on Days 1 and 8 of a 21-day cycle.

The Phase 1a trial successfully met all its primary endpoints, demonstrating a positive safety profile and encouraging signs of anti-tumor activity.

3.2.1 Safety and Tolerability

LP-184 exhibited a robust safety profile. No dose-limiting toxicities were observed in the majority of patient cohorts. The incidence of discontinuations, interruptions, or delays due to drug-related adverse events was low, with most treatment-related adverse events (TRAEs) being Grade 1 or 2 in severity. This favorable safety profile positions LP-184 for potential use as both a monotherapy and in combination with other agents like PARP inhibitors.

3.2.2 Pharmacokinetics

The trial confirmed a favorable pharmacokinetic profile, with therapeutic drug concentrations achieved at dose levels of 0.25 mg/kg and higher.

3.2.3 Antitumor Activity

Promising signals of antitumor activity were observed, particularly at higher dose levels where therapeutic exposures were achieved.

| Efficacy Metric | Result | Patient Population | Reference |

| Disease Control Rate | 48% (10 of 21) | Evaluable patients after two cycles at or above therapeutic dose | |

| Clinical Benefit | 4 of 16 patients | Recurrent GBM patients | |

| Durable Stable Disease (>6 months) | 4 patients | 1 GBM, 1 GIST, 1 Thymic Carcinoma, 1 NSCLC | |

| Disease Control at RP2D | 44% (4 of 9) | Patients at the Recommended Phase 2 Dose (Dose Level 10) |

Notably, marked reductions in target lesions were seen in patients with tumors harboring specific DDR mutations, including CHK2, ATM, and STK11/KEAP1, across various cancer types such as colon cancer, thymic carcinoma, gastrointestinal stromal tumor (GIST), and non-small cell lung cancer (NSCLC). One patient with a CHK2 alteration continued to show clinical benefit beyond 12 months of treatment.

Future Directions

The successful completion of the Phase 1a trial has established a recommended Phase 2 dose (RP2D) for LP-184. This paves the way for targeted Phase 1b/2 trials in specific, biomarker-selected patient populations. Future studies will focus on indications such as triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and bladder cancer, particularly in patients with tumors deficient in DNA damage repair pathways. Combination strategies, for instance with PARP inhibitors, are also being explored to leverage potential synergies.

References

Methodological & Application

Application Note: Protocol for Assessing LP-184 Efficacy in 3D Tumor Spheroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a next-generation acylfulvene prodrug that exhibits potent anticancer activity across a range of solid tumors.[1][2][3] Its mechanism of action relies on its conversion to a cytotoxic metabolite by the enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in various cancer types, including non-small cell lung cancer (NSCLC), pancreatic, prostate, and triple-negative breast cancer (TNBC).[1][4] The active form of LP-184 functions as an alkylating agent, inducing DNA double-strand breaks that lead to apoptosis, particularly in cancer cells with deficient DNA damage repair (DDR) pathways, such as those with mutations in homologous recombination (HR) genes like BRCA1/2 and ATM.

Three-dimensional (3D) tumor spheroids are increasingly utilized in preclinical drug screening as they more accurately recapitulate the complex microenvironment of in vivo tumors compared to traditional 2D cell cultures. This protocol provides a detailed methodology for assessing the efficacy of LP-184 in 3D tumor spheroids using a luminescence-based cell viability assay.

Signaling Pathway of LP-184 Action

Caption: Mechanism of action of LP-184 in cancer cells.

Experimental Workflow

Caption: Workflow for assessing LP-184 efficacy in 3D spheroids.

Materials and Methods

1. Cell Lines and Culture

-

Select a cancer cell line with known PTGR1 expression. For this protocol, we will use HCT116 (colon cancer) and A549 (non-small cell lung cancer) as examples.

-

Culture cells in appropriate media (e.g., McCoy's 5A for HCT116, F-12K for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. 3D Tumor Spheroid Formation

-

Materials:

-

Ultra-low attachment 96-well round-bottom plates

-

Selected cancer cell lines

-

Complete cell culture medium

-

-

Protocol:

-

Harvest and count cells, ensuring high viability (>95%).

-

Prepare a cell suspension at a density of 5,000 cells/100 µL in complete medium. Note: Optimal seeding density should be determined for each cell line to achieve spheroids of 300-500 µm in diameter after 3-4 days.

-

Dispense 100 µL of the cell suspension into each well of the ultra-low attachment 96-well plate.

-

Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.

-

Incubate the plate for 3-4 days to allow for spheroid formation. Monitor spheroid formation and size daily using a light microscope.

-

3. LP-184 Treatment

-

Materials:

-

LP-184 stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Pre-formed 3D tumor spheroids

-

-

Protocol:

-

Prepare a serial dilution of LP-184 in complete medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest LP-184 dose.

-

Carefully remove 50 µL of conditioned medium from each well containing a spheroid.

-

Add 50 µL of the prepared LP-184 dilutions (or vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

4. Cell Viability Assessment using CellTiter-Glo® 3D

-

Materials:

-

CellTiter-Glo® 3D Cell Viability Assay reagent (Promega)

-

Treated 3D tumor spheroids

-

Solid white 96-well assay plates

-

Luminometer

-

-

Protocol:

-

Equilibrate the CellTiter-Glo® 3D reagent to room temperature before use.

-

Transfer the entire content (spheroid and medium, ~100 µL) from each well of the ultra-low attachment plate to a corresponding well of a solid white 96-well assay plate.

-

Add 100 µL of CellTiter-Glo® 3D reagent to each well.

-

Place the plate on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Data Presentation and Analysis

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of metabolically active (viable) cells.

-

Calculate Percent Viability:

-

Average the luminescence readings for each treatment group and the vehicle control.

-

Subtract the average background luminescence (wells with medium and reagent only).

-

Calculate percent viability for each concentration using the formula: (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

-

-

Generate Dose-Response Curves:

-

Plot percent viability against the logarithm of the LP-184 concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of LP-184 that inhibits cell viability by 50%.

-

Table 1: LP-184 Efficacy in 3D Tumor Spheroids (Example Data)

| Cell Line | PTGR1 Expression | LP-184 IC50 (nM) in 3D Spheroids |

| HCT116 | High | 150 |

| A549 | Moderate | 371 |

| PC3M (Prostate) | High | ~4000 (in 2D) |

| DLD1-BRCA2 KO | High | More sensitive than WT |

Note: IC50 values are illustrative and will vary based on experimental conditions and cell line. The PC3M and DLD1 data are from 2D culture but indicate the expected trend of sensitivity based on PTGR1 expression and DDR status.

Conclusion

This protocol outlines a robust and reproducible method for evaluating the cytotoxic effects of LP-184 on 3D tumor spheroids. The use of the CellTiter-Glo® 3D assay provides a sensitive and accurate measure of cell viability, suitable for high-throughput screening. By employing this 3D model, researchers can gain more physiologically relevant insights into the antitumor activity of LP-184, facilitating its preclinical development and the identification of responsive cancer types.

References

Application Notes and Protocols: Validating the Mechanism of LP-184 through Lentiviral shRNA Knockdown of PTGR1

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-184 is a novel small molecule prodrug of the acylfulvene class with potent anticancer activity.[1] Its mechanism of action is contingent on its activation by the oxidoreductase enzyme Prostaglandin Reductase 1 (PTGR1), which is frequently overexpressed in a variety of solid tumors.[2][3] Upon activation, LP-184 becomes a powerful DNA alkylating agent that induces double-strand breaks, leading to apoptosis and cell death, particularly in cancer cells with deficiencies in DNA damage repair (DDR) pathways. This document provides detailed protocols for utilizing lentiviral-mediated short hairpin RNA (shRNA) to knock down PTGR1 expression in cancer cell lines. This approach serves as a critical tool to validate the PTGR1-dependent mechanism of action of LP-184 and to further investigate its therapeutic potential.

Signaling Pathway and Mechanism of Action

LP-184's selective cytotoxicity is rooted in a two-step mechanism. Initially, the prodrug is metabolized by PTGR1 into its active form. Subsequently, this active metabolite alkylates DNA, leading to the formation of DNA adducts and double-strand breaks. In cells with compromised DNA damage repair, such as those with mutations in BRCA1/2 or other homologous recombination (HR) pathway genes, these lesions cannot be efficiently repaired, resulting in synthetic lethality. Knockdown of PTGR1 is expected to abrogate the activation of LP-184, thereby diminishing its cytotoxic effects.

Caption: Mechanism of LP-184 activation and cytotoxicity.

Experimental Workflow

The overall experimental workflow to validate the LP-184 mechanism using PTGR1 knockdown is outlined below. This involves producing lentiviral particles carrying shRNA against PTGR1, transducing target cancer cells, selecting for a stable knockdown cell line, and then performing functional assays with LP-184.

Caption: Experimental workflow for PTGR1 knockdown and LP-184 validation.

Data Presentation: Expected Outcomes

The following tables summarize the expected quantitative data from the validation experiments.

Table 1: Validation of PTGR1 Knockdown

| Cell Line | Treatment | PTGR1 mRNA Relative Expression (Fold Change) | PTGR1 Protein Level (Normalized to Loading Control) |

| Target Cells | Non-Target shRNA | 1.0 (Control) | 1.0 (Control) |

| Target Cells | PTGR1 shRNA | ~0.1 - 0.3 | ~0.1 - 0.3 |

Table 2: LP-184 Cell Viability Assay

| Cell Line | IC50 of LP-184 (nM) | Fold Change in IC50 (vs. Non-Target) |

| Target Cells + Non-Target shRNA | Expected to be in the nanomolar range (e.g., 50-500 nM) | 1.0 |

| Target Cells + PTGR1 shRNA | Expected to be significantly higher (e.g., >1000 nM) | > 10-fold increase |

Table 3: DNA Damage and Apoptosis Assays

| Cell Line | LP-184 Treatment | % γH2AX Positive Cells | % Annexin V Positive Cells |

| Non-Target shRNA | Vehicle (DMSO) | < 5% | < 5% |

| Non-Target shRNA | LP-184 (IC50 conc.) | > 50% | > 40% |

| PTGR1 shRNA | Vehicle (DMSO) | < 5% | < 5% |

| PTGR1 shRNA | LP-184 (IC50 of control) | < 15% | < 10% |

Experimental Protocols

Protocol 1: Lentiviral shRNA Particle Production

This protocol is for the generation of high-titer lentiviral particles in HEK293T cells.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

pLKO.1-puro vector with PTGR1-targeting shRNA (or non-target control)

-

Packaging plasmid (e.g., psPAX2)

-

Envelope plasmid (e.g., pMD2.G)

-

Transfection reagent (e.g., FuGENE HD)

-

Opti-MEM

-

6-well plates

-

0.45 µm filter

Procedure:

-

Day 1: Plate 0.8-1.0 x 10^6 HEK293T cells per well in a 6-well plate. Ensure cells are 70-80% confluent on the day of transfection.

-

Day 2: In a sterile tube, prepare the transfection cocktail for each well:

-

500 ng pLKO.1-shRNA plasmid

-

500 ng psPAX2 packaging plasmid

-

50 ng pMD2.G envelope plasmid

-

Bring the total volume to 100 µL with Opti-MEM.

-

-

Add 3 µL of FuGENE HD transfection reagent to the DNA mixture.

-

Incubate for 20 minutes at room temperature.

-

Gently add the transfection mix dropwise to the HEK293T cells.

-

Incubate at 37°C for 12-15 hours.

-

Day 3: Replace the media with 1.5 mL of fresh DMEM + 10% FBS.

-

Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.

-

Centrifuge the supernatant at 1250 rpm for 5 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter. Aliquot and store at -80°C.

Protocol 2: Lentiviral Transduction and Stable Cell Line Selection

Materials:

-

Target cancer cell line (e.g., with high endogenous PTGR1 expression)

-

Lentiviral particles (PTGR1 shRNA and non-target control)

-

Polybrene (8 mg/mL stock)

-

Puromycin (concentration to be determined by a kill curve)

-

12-well plates

Procedure:

-

Day 1: Plate 5-7 x 10^5 target cells per well in a 12-well plate.

-

Add polybrene to a final concentration of 8 µg/mL.

-

Add the appropriate amount of lentiviral particles (a multiplicity of infection, MOI, of ~10 is a good starting point).

-

Day 2: After 24 hours, replace the media with fresh media containing the appropriate concentration of puromycin (typically 2-10 µg/mL).

-

Days 3-10: Continue to replace the media with fresh puromycin-containing media every 2-3 days until resistant colonies are formed.

-

Expand individual puromycin-resistant colonies to establish stable knockdown and control cell lines.

Protocol 3: Validation of PTGR1 Knockdown

A. Quantitative Real-Time PCR (qPCR):

-

Isolate total RNA from both PTGR1 shRNA and non-target control cell lines.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers specific for PTGR1 and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative expression of PTGR1 using the ΔΔCt method.

B. Western Blot:

-

Prepare total protein lysates from both cell lines.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PTGR1 and a loading control (e.g., β-actin).

-

Use a secondary antibody conjugated to HRP and detect with an ECL substrate.

-

Quantify band intensities to confirm protein knockdown.

Protocol 4: LP-184 Mechanism Validation Assays

A. Cell Viability (IC50 Determination):

-

Plate an equal number of PTGR1 knockdown and control cells in 96-well plates.

-

Treat the cells with a serial dilution of LP-184 (and a vehicle control, e.g., 0.1% DMSO) for 72 hours.

-

Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or MTT assay.

-

Plot the dose-response curves and calculate the IC50 values for each cell line.

B. DNA Damage (γH2AX Staining):

-

Treat PTGR1 knockdown and control cells with LP-184 (at the IC50 concentration determined for the control cells) for 24 hours.

-

Fix and permeabilize the cells.

-

Stain with a fluorescently-labeled antibody against phosphorylated H2AX (γH2AX).

-

Analyze the percentage of γH2AX-positive cells by flow cytometry or fluorescence microscopy.

C. Apoptosis (Annexin V Staining):

-

Treat PTGR1 knockdown and control cells as in the DNA damage assay.

-

Stain the cells with a fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide).

-

Analyze the percentage of apoptotic cells (Annexin V positive) by flow cytometry.

Conclusion

The protocols outlined in this document provide a comprehensive framework for validating the PTGR1-dependent mechanism of LP-184. Successful knockdown of PTGR1 should result in a significant increase in the IC50 of LP-184 and a reduction in DNA damage and apoptosis upon drug treatment. These findings will provide strong evidence for the on-target activity of LP-184 and support its continued development as a targeted cancer therapeutic.

References

Application Notes and Protocols: CRISPR-Cas9 Screening for LP-184 Resistance Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-184 is a novel small molecule prodrug with potent anticancer activity, particularly in solid tumors harboring deficiencies in DNA damage repair (DDR) pathways.[1][2] Its efficacy is dependent on activation by the enzyme prostaglandin reductase 1 (PTGR1).[1][2][3] Understanding the genetic mechanisms that confer resistance to LP-184 is crucial for patient stratification, predicting clinical outcomes, and developing effective combination therapies. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to LP-184.

Introduction to LP-184

LP-184 is an acylfulvene-derived prodrug that is metabolized into a potent DNA alkylating agent by PTGR1, an enzyme often overexpressed in various tumor types. The active metabolite of LP-184 forms DNA adducts, leading to double-strand breaks (DSBs). In cancer cells with compromised DDR pathways, such as those with mutations in homologous recombination (HR) genes (e.g., BRCA1, BRCA2, ATM), these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death. Preclinical studies have demonstrated LP-184's nanomolar potency in a wide range of cancer models and its ability to overcome resistance to PARP inhibitors.

Principle of CRISPR-Cas9 Screening for Drug Resistance

Genome-wide CRISPR-Cas9 knockout screens are a powerful tool for identifying genes that modulate drug sensitivity. The methodology involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells expressing Cas9 nuclease. When these cells are treated with a cytotoxic agent like LP-184, cells that acquire resistance due to the knockout of a specific gene will survive and proliferate. Deep sequencing of the sgRNA population before and after drug treatment allows for the identification of sgRNAs that are enriched in the resistant population, thereby pinpointing the genes whose loss confers resistance.

Data Presentation

Table 1: Factors Influencing LP-184 Sensitivity

| Factor | Description | Impact on LP-184 Sensitivity | Reference |

| PTGR1 Expression | Prostaglandin Reductase 1; the enzyme that activates the LP-184 prodrug. | High expression correlates with increased sensitivity. | |

| Homologous Recombination (HR) Deficiency | Defects in genes like BRCA1, BRCA2, and ATM that are critical for repairing DNA double-strand breaks. | Increased sensitivity (synthetic lethality). | |

| Nucleotide Excision Repair (NER) Pathway | A DNA repair pathway that can be involved in repairing LP-184 induced DNA adducts. | Low expression of NER genes, such as ERCC3, is associated with increased sensitivity. | |

| KEAP1 Mutations | Mutations in KEAP1 can lead to the upregulation of NRF2 and its target genes, including PTGR1. | May increase sensitivity due to elevated PTGR1 levels. |

Table 2: Hypothetical Results of a CRISPR-Cas9 Screen for LP-184 Resistance

| Gene Symbol | Gene Name | Function | Putative Role in Resistance |

| PTGR1 | Prostaglandin Reductase 1 | Activates LP-184 prodrug | Loss would prevent drug activation, leading to resistance. |

| SLX4 | SLX4 Structure-Specific Endonuclease Subunit | Scaffold protein in DNA repair | Loss may alter DNA repair dynamics, conferring resistance. |

| KEAP1 | Kelch-like ECH-associated protein 1 | Negative regulator of NRF2 | Loss could lead to constitutive NRF2 activation and potentially alter cellular redox state, impacting drug efficacy. |

| CDK12 | Cyclin Dependent Kinase 12 | Regulates transcription of HR genes | Loss may lead to downregulation of HR genes, paradoxically conferring resistance in certain contexts. |

Signaling and Experimental Workflow Diagrams

Caption: Mechanism of action of LP-184.

Caption: CRISPR-Cas9 screening workflow.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for LP-184 Resistance

1. Cell Line Selection and Culture

-

Select a cancer cell line known to be sensitive to LP-184 and expressing high levels of PTGR1. A well-characterized cell line such as a triple-negative breast cancer (TNBC) or ovarian cancer cell line with known DDR status is recommended.

-

Culture the cells in the recommended medium and conditions.

-

Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection. Validate Cas9 activity.

2. Lentiviral sgRNA Library Production

-

Amplify a genome-wide human sgRNA library (e.g., GeCKO v2.0) using the provided primers.

-

Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.

-

Harvest the lentiviral supernatant and determine the viral titer.

3. Lentiviral Transduction of Cas9-Expressing Cells

-

Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

-

Select transduced cells with the appropriate antibiotic (e.g., puromycin).

-

Expand the library-transduced cells, maintaining a sufficient number of cells to ensure representation of the entire sgRNA library.

4. LP-184 Selection

-

Determine the IC50 of LP-184 for the Cas9-expressing cell line.

-

Split the library-transduced cells into two populations: a control group treated with DMSO and a treatment group treated with a high concentration of LP-184 (e.g., 5-10 times the IC50).

-

Culture the cells for 14-21 days, allowing for the selection of resistant cells. Replenish the medium with fresh LP-184 or DMSO as needed.

5. Genomic DNA Extraction and sgRNA Sequencing

-

Harvest cells from both the control and LP-184-treated populations.

-

Extract genomic DNA (gDNA) from both populations.

-

Amplify the integrated sgRNA sequences from the gDNA using PCR.

-

Perform next-generation sequencing (NGS) of the amplified sgRNA libraries.

6. Data Analysis

-

Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.

-

Normalize the read counts.

-

Identify enriched sgRNAs in the LP-184-treated population compared to the control population using statistical methods such as MAGeCK.

-

Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes

1. Individual Gene Knockout

-

Design 2-3 independent sgRNAs targeting each candidate resistance gene identified from the primary screen.

-

Individually transduce the parental Cas9-expressing cells with lentiviruses carrying these sgRNAs.

-

Generate stable knockout cell lines for each candidate gene.

2. Validation of Resistance Phenotype

-

Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the sensitivity of the knockout cell lines and the parental cell line to a range of LP-184 concentrations.

-

Confirm that the knockout of the candidate gene confers resistance to LP-184.

3. Functional Characterization

-

Investigate the mechanism by which the loss of the candidate gene leads to LP-184 resistance. This may involve assessing changes in PTGR1 expression, alterations in DNA damage repair pathways, or other relevant cellular processes.

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 screening to identify and validate genes that confer resistance to the novel anticancer agent LP-184. The identification of such genes will be instrumental in advancing our understanding of LP-184's mechanism of action, discovering biomarkers for patient selection, and designing rational combination therapies to overcome drug resistance.

References

Application Note and Protocols: Measuring DNA Double-Strand Breaks Induced by LP-184 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

LP-184 is a novel, tumor-site activated acylfulvene-derived prodrug with potential antineoplastic activity.[1] It is a next-generation DNA alkylating agent that shows significant promise in treating a variety of solid tumors, particularly those with deficiencies in the DNA Damage Response (DDR) pathways.[2][3][4] Understanding the extent to which LP-184 induces its primary cytotoxic effect, DNA double-strand breaks (DSBs), is critical for its preclinical and clinical development. This document provides detailed protocols for the quantification of DSBs in cells treated with LP-184.

Principle of LP-184 Action

LP-184 is a prodrug that is metabolically activated by the oxidoreductase enzyme prostaglandin reductase 1 (PTGR1), which is frequently overexpressed in various cancer types.[5] Upon activation, LP-184's active metabolite covalently binds to DNA, preferentially at N3-adenine, forming DNA adducts. This leads to the generation of DNA double-strand breaks (DSBs), which are highly cytotoxic lesions. In cancer cells with deficient homologous recombination (HR) or other DNA repair pathways, the accumulation of unrepaired DSBs triggers apoptosis and cell death, demonstrating a synthetic lethal interaction.

Methods for Measuring DNA Double-Strand Breaks

Several robust methods are available to quantify DNA DSBs. This application note will focus on two widely accepted and sensitive techniques:

-

γH2AX Immunofluorescence Staining: This method is considered the gold standard for detecting DSBs. Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γH2AX. These γH2AX molecules accumulate at the site of the break, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy. Each focus is thought to represent a single DSB.

-

Neutral Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA damage in individual cells. Under neutral pH conditions, this assay specifically detects double-strand breaks. When subjected to electrophoresis, the fragmented DNA from damaged cells migrates out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the number of DSBs.

Experimental Protocols

Protocol 1: Quantification of DNA Double-Strand Breaks by γH2AX Immunofluorescence Staining

This protocol details the steps for staining and quantifying γH2AX foci in cultured cells following LP-184 treatment.

Materials:

-

Cell culture medium and supplements

-

LP-184 (and appropriate vehicle control, e.g., DMSO)

-

Glass coverslips or chamber slides

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)

-

Secondary antibody: Fluorochrome-conjugated anti-species IgG (e.g., Alexa Fluor 488 goat anti-rabbit)

-

DAPI (4',6-diamidino-2-phenylindole) nuclear stain

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips or in chamber slides at a density that will result in 50-70% confluency at the time of treatment. Allow cells to attach and grow for 24 hours.

-

LP-184 Treatment: Treat the cells with the desired concentrations of LP-184 and a vehicle control for the specified duration (e.g., 24 hours). Include a positive control for DSB induction, such as etoposide.

-

Fixation: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody penetration.

-

Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in the blocking solution according to the manufacturer's recommendation. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorochrome-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Nuclear Counterstaining: Wash the cells three times with PBS. Stain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.

-

Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. Capture images of DAPI (blue) and the secondary antibody fluorophore (e.g., green for Alexa Fluor 488). Count the number of γH2AX foci per nucleus. For unbiased quantification, analyze at least 50-100 cells per condition. Automated image analysis software (e.g., ImageJ/Fiji) is recommended for foci counting.

Protocol 2: Quantification of DNA Double-Strand Breaks by Neutral Comet Assay

This protocol describes the detection of DSBs using the neutral single-cell gel electrophoresis (comet) assay.

Materials:

-

Comet assay kit (neutral) or individual reagents:

-

Low Melting Point Agarose (LMA)

-

Lysis Solution (neutral)

-

Electrophoresis Buffer (neutral, e.g., TBE)

-

DNA staining solution (e.g., SYBR® Green, Propidium Iodide)

-

-

CometSlides™ or specially treated microscope slides

-

Cell culture medium and supplements

-

LP-184 (and appropriate vehicle control)

-

PBS (calcium and magnesium-free)

-

Horizontal gel electrophoresis tank

-

Power supply

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells in suspension or as an adherent monolayer with the desired concentrations of LP-184 and a vehicle control for the specified time.

-

Cell Harvesting: Harvest the cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and resuspend the pellet in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.

-

Embedding Cells in Agarose: Mix the cell suspension with molten LMA (at ~37°C) at a ratio recommended by the manufacturer (e.g., 1:10 v/v). Immediately pipette the cell/agarose mixture onto a CometSlide™. Allow the agarose to solidify at 4°C for 10-30 minutes.

-

Cell Lysis: Immerse the slides in pre-chilled neutral Lysis Solution. Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Electrophoresis: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank. Fill the tank with cold, neutral electrophoresis buffer until the slides are just covered. Apply voltage as recommended (e.g., ~1 V/cm) for a duration determined by optimization (e.g., 20-40 minutes). Perform all steps in the dark or under low light conditions to prevent additional DNA damage.

-

DNA Staining: After electrophoresis, gently remove the slides and wash them by immersing them in a neutralization buffer or distilled water. Stain the DNA by adding a few drops of a fluorescent DNA dye and incubating for 5-15 minutes in the dark.

-

Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the "comets." Quantify the DNA damage using specialized comet assay software. The primary metric is the "% Tail DNA" (the percentage of total DNA intensity in the comet tail), which is proportional to the number of DSBs. Analyze at least 50 comets per sample.

Data Presentation

Quantitative data from the experiments described above should be summarized in tables for clear comparison between different treatment conditions and cell lines.

Table 1: Quantification of γH2AX Foci after LP-184 Treatment

| Cell Line | Treatment (24h) | Average γH2AX Foci per Nucleus (± SD) | Fold Change vs. Vehicle |

| DLD1 (HR-proficient) | Vehicle (0.1% DMSO) | 2.1 ± 0.8 | 1.0 |

| LP-184 (400 nM) | 8.5 ± 2.3 | 4.0 | |

| DLD1-BRCA2 KO (HR-deficient) | Vehicle (0.1% DMSO) | 3.5 ± 1.1 | 1.0 |

| LP-184 (400 nM) | 25.2 ± 5.6 | 7.2 |

Note: Data are hypothetical and for illustrative purposes, based on trends observed in published studies.

Table 2: Quantification of DNA Damage by Neutral Comet Assay after LP-184 Treatment

| Cell Line | Treatment (4h) | Average % Tail DNA (± SD) | Fold Change vs. Vehicle |

| PANC-1 (HR-proficient) | Vehicle (0.1% DMSO) | 4.2 ± 1.5 | 1.0 |

| LP-184 (200 nM) | 15.8 ± 4.1 | 3.8 | |

| CAPAN-1 (HR-deficient) | Vehicle (0.1% DMSO) | 6.1 ± 2.0 | 1.0 |

| LP-184 (200 nM) | 33.5 ± 7.9 | 5.5 |

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Signaling Pathway

Caption: LP-184 induced DNA damage response pathway.

Experimental Workflow

Caption: Workflow for γH2AX immunofluorescence staining.

Logical Relationship Diagram

Caption: LP-184 treatment outcome based on DNA repair status.

References

Application Notes and Protocols for In Vivo Dosing of LP-184 in Ovarian Cancer Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction